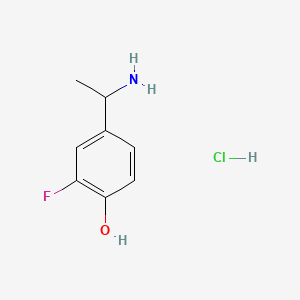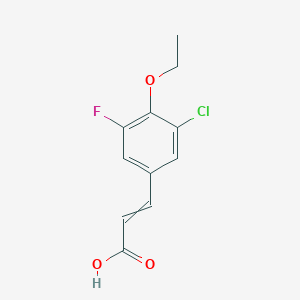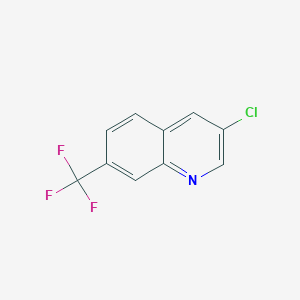
3-Chloro-7-(trifluoromethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-7-(trifluoromethyl)quinoline is a heterocyclic aromatic compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the third position and a trifluoromethyl group at the seventh position on the quinoline ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the copper-catalyzed oxidative trifluoromethylation of quinolin-3-boronic acid using Me3SiCF3 and Cu(OTf)2 as catalysts . This reaction proceeds under mild conditions and provides a good yield of the desired product.
Industrial Production Methods: Industrial production of 3-Chloro-7-(trifluoromethyl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is achieved through techniques such as recrystallization and chromatography to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and other cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Cross-Coupling Reactions: Palladium or copper catalysts in the presence of suitable ligands and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed:
Nucleophilic Substitution: Substituted quinolines with various functional groups.
Cross-Coupling Reactions: Biaryl and other complex structures.
Oxidation and Reduction: Quinoline N-oxides and reduced quinoline derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-7-(trifluoromethyl)quinoline has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of antimalarial and antibacterial agents.
Material Science: The compound is used in the synthesis of liquid crystals and other advanced materials due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: The compound finds use in the production of dyes and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-7-(trifluoromethyl)quinoline in biological systems involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or interfere with cellular pathways critical for the survival of pathogens. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach its targets .
Comparación Con Compuestos Similares
- 4-Chloro-7-(trifluoromethyl)quinoline
- 2-Chloro-4-(trifluoromethyl)quinoline
- 4-Chloro-2,8-bis(trifluoromethyl)quinoline
Comparison: 3-Chloro-7-(trifluoromethyl)quinoline is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propiedades
Fórmula molecular |
C10H5ClF3N |
|---|---|
Peso molecular |
231.60 g/mol |
Nombre IUPAC |
3-chloro-7-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C10H5ClF3N/c11-8-3-6-1-2-7(10(12,13)14)4-9(6)15-5-8/h1-5H |
Clave InChI |
VOKWMYLAZJLQCN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=NC=C(C=C21)Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6,6',6'',6'''-([1,1'-Biphenyl]-3,3',5,5'-tetrayl)tetrakis(2-naphthoic acid)](/img/structure/B13646831.png)
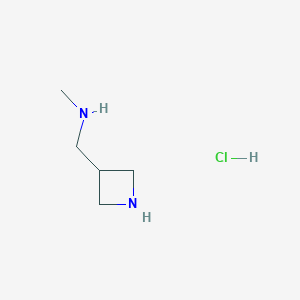


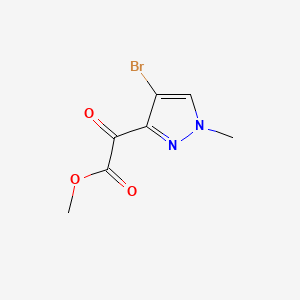

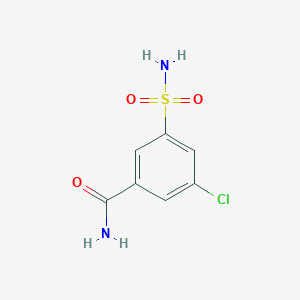

![6-Bromo-7-fluoro-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13646864.png)
